![molecular formula C13H8ClN B1250568 4-chloro-benzo[f]isoquinoléine CAS No. 32081-28-0](/img/structure/B1250568.png)
4-chloro-benzo[f]isoquinoléine
Vue d'ensemble
Description
La 4-Chloro-benzo[f]isoquinoléine, communément appelée CBIQ, est un composé chimique de formule moléculaire C₁₃H₈ClN. Elle appartient à la famille des benzoisoquinoléines et se caractérise par sa forme solide blanc cassé. Ce composé est remarquable pour son rôle d'activateur du régulateur de la conductance transmembranaire de la mucoviscidose (CFTR) et du canal potassique sensible au calcium à conductance intermédiaire (KCNN4) .
Applications De Recherche Scientifique
Ion Channel Activation
One of the primary applications of 4-Chlorobenzo[f]isoquinoline is its ability to activate ion channels, specifically the cystic fibrosis transmembrane conductance regulator (CFTR) and intermediate-conductance calcium-sensitive potassium channels (KCNN4). Research conducted on Calu-3 cells, a model for airway epithelial cells, demonstrated that this compound induces a sustained increase in short-circuit current (SCC), indicating enhanced chloride secretion through CFTR channels. The effective concentration (EC50) was found to be approximately 4.0 μM, showcasing its potency as a secretagogue for anion transport .
Neurodegenerative Disease Research
Recent studies have explored the potential of 4-Chlorobenzo[f]isoquinoline derivatives as therapeutic agents for neurodegenerative diseases. Specifically, research has identified certain derivatives that exhibit significant monoamine oxidase B (MAO-B) inhibition and butyrylcholinesterase (BuChE) inhibition. These activities are crucial in the context of neurodegenerative disorders such as Alzheimer's disease, where cholinergic dysfunction plays a pivotal role .
Key Findings
- Antidepressant Effects : In vivo studies using forced swim tests indicated that certain derivatives of 4-Chlorobenzo[f]isoquinoline significantly reduced immobility time in test subjects, suggesting potential antidepressant properties.
- Cell Viability : Cytotoxicity assessments revealed that these compounds maintain high cell viability (>90%) at effective concentrations, indicating their safety profile for further development .
Summary of Applications
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-Chloro-benzo[f]isoquinoléine implique généralement la chloration de dérivés de benzoisoquinoléine. Une méthode courante consiste à faire réagir la benzo[f]isoquinoléine avec un agent chlorant tel que le chlorure de thionyle ou le pentachlorure de phosphore dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant inerte comme le dichlorométhane ou le chloroforme, et la température est maintenue à un niveau modéré pour assurer la chloration sélective de la position souhaitée sur le cycle isoquinoléine .
Méthodes de production industrielle
Dans un contexte industriel, la production de this compound peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cette méthode permet un meilleur contrôle des paramètres réactionnels tels que la température, la pression et les concentrations des réactifs, conduisant à des rendements et à une pureté plus élevés du produit final. L'utilisation de la chromatographie liquide haute performance préparative (HPLC) est également courante pour la purification du composé .
Analyse Des Réactions Chimiques
Types de réactions
La 4-Chloro-benzo[f]isoquinoléine subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants forts comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés de quinoléine correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium, résultant en la formation de dérivés isoquinoléine réduits.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol ou l'ammoniac dans l'éthanol.
Principaux produits formés
Oxydation : Dérivés de quinoléine.
Réduction : Dérivés isoquinoléine réduits.
Substitution : Divers dérivés de benzoisoquinoléine substitués.
Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est utilisé pour étudier la fonction des canaux ioniques, en particulier le CFTR et le KCNN4.
Médecine : Elle a des applications thérapeutiques potentielles dans le traitement de la mucoviscidose en raison de sa capacité à activer la forme mutante du CFTR.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits pharmaceutiques
Mécanisme d'action
La this compound exerce ses effets en activant le régulateur de la conductance transmembranaire de la mucoviscidose (CFTR) et le canal potassique sensible au calcium à conductance intermédiaire (KCNN4). L'activation du CFTR favorise le transport des ions chlorure à travers les membranes des cellules épithéliales, ce qui est bénéfique dans des conditions comme la mucoviscidose où le transport des chlorures est altéré. L'activation du KCNN4 conduit à l'hyperpolarisation des cellules épithéliales des voies respiratoires, favorisant davantage le flux d'anions et améliorant la fonction respiratoire .
Mécanisme D'action
4-Chlorobenzo[f]isoquinoline exerts its effects by activating the cystic fibrosis transmembrane conductance regulator (CFTR) and the intermediate-conductance calcium-sensitive potassium channel (KCNN4). The activation of CFTR promotes chloride ion transport across epithelial cell membranes, which is beneficial in conditions like cystic fibrosis where chloride transport is impaired. The activation of KCNN4 leads to the hyperpolarization of airway epithelial cells, further promoting anion flux and improving respiratory function .
Comparaison Avec Des Composés Similaires
La 4-Chloro-benzo[f]isoquinoléine peut être comparée à d'autres dérivés de benzoisoquinoléine tels que :
- Chlorure de 4-chlorobenzoyle
- 2-Chloroquinoxaline
- 2-Chloroquinoléine
Unicité
Ce qui distingue la this compound, c'est son double rôle dans l'activation à la fois du CFTR et du KCNN4, ce qui en fait un outil précieux dans l'étude et le traitement potentiel de la mucoviscidose. D'autres dérivés de benzoisoquinoléine peuvent activer le CFTR normal mais pas la forme mutante, soulignant le potentiel thérapeutique unique de la this compound .
Activité Biologique
4-Chlorobenzo[f]isoquinoline, also known as CBIQ, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and specific applications in pharmacology, particularly focusing on its role as an activator of cystic fibrosis transmembrane conductance regulator (CFTR) channels and its inhibitory effects on various enzymes.
4-Chlorobenzo[f]isoquinoline is characterized by the molecular formula and a molecular weight of 229.66 g/mol. The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the isoquinoline structure fused with a chlorobenzene moiety.
1. Activation of CFTR Channels
CBIQ has been identified as a novel activator of CFTR channels, which are crucial for ion transport in epithelial cells. This activity is particularly significant in the context of cystic fibrosis, where mutations in the CFTR gene lead to dysfunctional chloride channels. Studies have shown that:
- Mechanism of Action : CBIQ enhances CFTR activity by promoting channel opening and increasing chloride ion transport across cell membranes. This is vital for maintaining fluid balance in tissues such as the lungs.
- Cell Models : In Calu-3 human airway epithelial cells, CBIQ demonstrated a marked increase in CFTR-mediated chloride currents, indicating its potential therapeutic application in cystic fibrosis treatment .
2. Inhibition of Enzymes
Research has also explored the inhibitory effects of 4-Chlorobenzo[f]isoquinoline on various enzymes:
- Monoamine Oxidase (MAO) : CBIQ exhibits inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases. The structure-activity relationship (SAR) studies indicated that derivatives of benzothiazole–isoquinoline, including CBIQ, showed promising MAO-B inhibition rates with an IC50 value indicating effective potency .
- Cholinesterases : The compound has been assessed for its potential to inhibit cholinesterases (ChE), which are important targets in treating Alzheimer's disease. However, findings suggest variable efficacy against different ChE types .
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Channel | IC50 Value (μM) | Reference |
---|---|---|---|
CFTR Activation | CFTR | N/A | |
MAO-B Inhibition | MAO-B | 14.80 ± 5.45 | |
ChE Inhibition | BuChE | N/A |
Case Study: Cystic Fibrosis Treatment
In a study evaluating the efficacy of CBIQ in cystic fibrosis models, it was found that treatment with this compound significantly improved chloride ion transport in vitro, suggesting its potential as a therapeutic agent for enhancing CFTR function in patients with specific mutations .
Propriétés
IUPAC Name |
4-chlorobenzo[f]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-15-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQLTRRYZVBEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464737 | |
Record name | 4-Chlorobenzo[f]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32081-28-0 | |
Record name | 4-Chlorobenzo[f]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorobenzo[f]isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: CBIQ has been shown to activate two key ion channels involved in epithelial chloride secretion:
- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): CBIQ activates both wild-type CFTR and the most common mutation, ΔF508 CFTR. [, ] This activation leads to increased chloride ion transport across epithelial cell membranes. []
- Calcium-activated Potassium Channel KCNN4: CBIQ also activates KCNN4, which plays a synergistic role with CFTR in promoting chloride secretion. []
A: Studies have shown that CBIQ, within a certain concentration range, can protect human lung epithelial cells from oxidative damage induced by hydrogen peroxide (H2O2). This protection is dose-dependent. [, ]
A: Interestingly, while CBIQ and Dobutamine each individually demonstrate a protective effect against oxidative damage in human lung epithelial cells, their combined use leads to a weakened protective effect compared to either compound alone. [] The mechanism behind this antagonistic interaction remains unclear.
A: Research indicates that CBIQ activates both CFTR chloride channels and KCNN4 potassium channels in Calu-3 cells, a human airway epithelial cell line. This activation further supports its potential role in promoting chloride secretion in the airways. []
A: CBIQ's structure, containing a benzo[f]isoquinoline scaffold, makes it a promising candidate for developing agents to treat Cystic Fibrosis. [] This is due to its ability to activate both wild-type and ΔF508 CFTR, potentially addressing the underlying cause of the disease. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.